4-(Chloromethyl)benzo[d][1,3]dioxole
Overview
Description
“4-(Chloromethyl)benzo[d][1,3]dioxole” is a chemical compound with the molecular formula C8H7ClO2 . It is used in the synthesis of dioxole functionalized metal–organic frameworks .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of 2,3-methylenedioxybenzaldehyde with sodium borohydride, followed by reaction with thionyl chloride . Another method involves the reaction of 2,3-methylenedioxybenzyl chloride with sodium cyanide .Molecular Structure Analysis
The molecular structure of “this compound” has been determined by single-crystal X-ray diffraction studies . The structure reveals that the dioxole group binds to the Zn (II) ions .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For example, it can react with Zn(II) under solvothermal conditions to yield either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .Physical and Chemical Properties Analysis
“this compound” is a chemical compound with the molecular weight of 170.59 . Its physical and chemical properties can vary depending on its use and the conditions under which it is stored .Scientific Research Applications
Antitumor Activity
Research has shown that benzo[d][1,3]dioxoles, including derivatives like 4-(Chloromethyl)benzo[d][1,3]dioxole, exhibit remarkable antitumor activities. A study synthesized benzo[d][1,3]dioxoles-fused 1,4-thiazepines and assessed their anti-proliferative activities on human cancer cell lines. The results indicated significant antitumor properties (Wu et al., 2017).
Antimicrobial Evaluation
A study focusing on benzo[d][1,3]dioxole gathered pyrazole derivatives found these compounds to exhibit excellent antifungal and antibacterial activities. These derivatives were synthesized by reacting chalcones with phenyl hydrazine (Umesha & Basavaraju, 2014).
Photoinitiator for Polymerization
This compound derivatives have been used as photoinitiators for free radical polymerization. A study synthesized a 1,3-benzodioxole derivative of naphthodioxinone and demonstrated its effectiveness in initiating polymerization upon irradiation (Kumbaraci et al., 2012).
Anticonvulsant Properties
Compounds containing this compound have been explored for potential anticonvulsant properties. A study synthesized derivatives of this compound and tested them for anticonvulsant activity, finding significant effects in this regard (Prasanthi et al., 2013).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel chemical structures. For instance, the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of this compound, has been reported, which has potential applications in medicinal chemistry (Catalani et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as benzodioxole derivatives have shown significant antitumor activity, possibly due to egfr inhibition, apoptosis, dna binding, tyrosinase inhibition, and her-2 inhibition .
Mode of Action
It’s known that the compound can undergo a reimer–tiemann-like reaction with catechol, resulting in a double sn2 displacement on ch2i2 . This reaction could potentially influence its interaction with its targets.
Biochemical Pathways
Related benzodioxole derivatives have been implicated in various biological effects, suggesting that they may interact with multiple pathways .
Result of Action
Related benzodioxole derivatives have shown significant antitumor activity, suggesting that they may induce cell death or inhibit cell proliferation in certain cancer cells .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.
Properties
IUPAC Name |
4-(chloromethyl)-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMCWQDULDXEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518243 | |
Record name | 4-(Chloromethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75875-58-0 | |
Record name | 4-(Chloromethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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